molecular formula C23H24N2O2S B5282745 2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B5282745
M. Wt: 392.5 g/mol
InChI Key: MEOYCLBXIFPJAP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydroquinolin-4-amine class, characterized by a bicyclic framework with a partially saturated quinoline ring. The structure includes a 2-methyl group, a 4-methylbenzenesulfonyl (tosyl, Tos) group at position 1, and an N-phenyl substituent (Figure 1). The Tos group ([(4-methylphenyl)sulfonyl]) is a strong electron-withdrawing moiety, which enhances stability and influences intermolecular interactions .

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-N-phenyl-3,4-dihydro-2H-quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-17-12-14-20(15-13-17)28(26,27)25-18(2)16-22(21-10-6-7-11-23(21)25)24-19-8-4-3-5-9-19/h3-15,18,22,24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYCLBXIFPJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Tetrahydroquinolin-4-Amine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Source
2-Methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine 1: Tos; 2: Methyl; N: Phenyl ~380 (estimated) High stability due to Tos group; potential enzyme inhibition applications Target Compound
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine 1: Butyl; 6: Morpholinylpropyl Not reported Lipophilic substituents may enhance membrane permeability
1-Hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 5228-47-7) 1: Hexanoyl; 2: Methyl; N: Phenyl 336.47 Acyl group increases solubility; used in ligand-binding studies
1-(4-Pentylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine 1: Pentylbenzoyl; 2: Methyl; N: Phenyl Not reported Extended aromatic system may improve fluorescence properties

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (EWG): The Tos group in the target compound enhances stability and polar interactions compared to acyl (e.g., hexanoyl) or alkyl (e.g., butyl) substituents . Lipophilicity: Compounds with morpholinylpropyl () or pentylbenzoyl () groups exhibit increased hydrophobicity, favoring membrane penetration. Solubility: Acylated derivatives (e.g., hexanoyl in ) may show better aqueous solubility than sulfonylated analogs.

Molecular Weight Trends: The target compound’s estimated MW (~380) is higher than the hexanoyl derivative (336.47), reflecting the Tos group’s contribution .

Morpholinylpropyl Derivative (): Likely used in neurological research due to morpholine’s prevalence in blood-brain barrier penetrants. Hexanoyl Derivative (): May serve as a ligand in receptor-binding assays due to its balanced polarity.

Research Findings and Implications

  • Crystallographic Analysis : The use of SHELX and WinGX for structural refinement highlights the importance of precise stereochemical determination in optimizing bioactivity .
  • Structure-Activity Relationships (SAR) : Substitution at position 1 significantly modulates bioactivity. For instance, Tos groups improve target specificity, while acyl groups enhance solubility .

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